
Diplacol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diplacol is a geranylated flavanone isolated from Paulownia trees (Paulownia coreana UYEKI). It exhibits significant anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated Raw264.7 cells with an IC50 value of 4.53 μM . This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammation and viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diplacol involves the isolation of the compound from Paulownia trees. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves solvent extraction and chromatographic techniques to purify the compound from the plant material .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. The scalability of these methods would depend on the availability of Paulownia trees and the efficiency of the extraction and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Diplacol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound can be analyzed using frontier molecular orbitals such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial descriptors for rationalizing its chemical reactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions would depend on the desired transformation and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound would vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Diplacol has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Some of its notable applications include:
Anti-inflammatory Agent: This compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in lipopolysaccharide-stimulated Raw264.7 cells.
Antiviral Research: This compound has been investigated as a potential inhibitor of key proteins involved in viral infections, such as the main protease of SARS-CoV-2.
Drug Discovery: This compound’s unique structure and bioactivity make it a promising lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Diplacol involves its interaction with specific molecular targets and pathways. This compound inhibits nitric oxide production by interfering with the signaling pathways activated by lipopolysaccharides in immune cells . Additionally, this compound has been shown to establish polar interactions with amino acid residues at the binding pocket of viral proteases, thereby inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Diplacol can be compared with other similar compounds, such as diplacone, quercetin, genistin, and resveratrol. These compounds share structural similarities and exhibit comparable bioactivities. For instance, diplacone and this compound are identical structures with the only difference being a single hydroxyl group . Quercetin, genistin, and resveratrol also show promise in inhibiting various proteins and have been studied for their anti-inflammatory and antiviral properties .
List of Similar Compounds
- Diplacone
- Quercetin
- Genistin
- Resveratrol
This compound’s unique structure and bioactivity make it a valuable compound for scientific research and potential therapeutic applications. Its ability to inhibit key proteins involved in inflammation and viral infections highlights its significance in the fields of chemistry, biology, and medicine.
Eigenschaften
Molekularformel |
C25H28O7 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-13(2)5-4-6-14(3)7-9-16-18(27)12-20-21(22(16)29)23(30)24(31)25(32-20)15-8-10-17(26)19(28)11-15/h5,7-8,10-12,24-29,31H,4,6,9H2,1-3H3/b14-7+/t24-,25+/m0/s1 |
InChI-Schlüssel |
UESFDRVOHWXYIQ-PRANAVDNSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


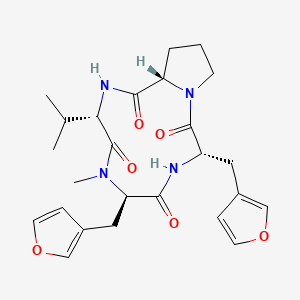


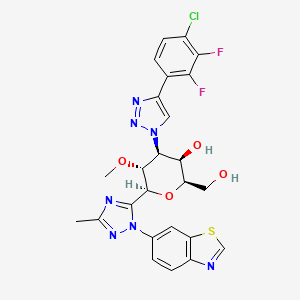
![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)
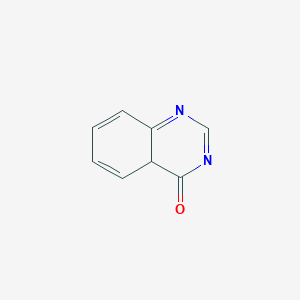
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
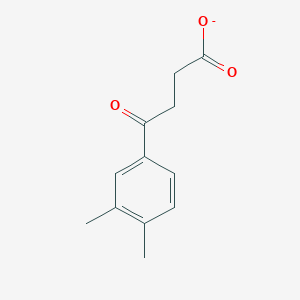
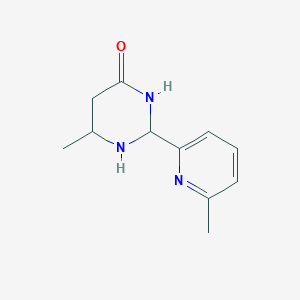


![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
